1-Methyl-2-(methylthio)imidazole
Description
Nomenclature and Chemical Identification
The precise identification of a chemical compound is critical for scientific research and communication. This is achieved through standardized naming conventions and unique identifiers.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound, which is 1-methyl-2-(methylsulfanyl)-1H-imidazole. lgcstandards.com An alternative IUPAC name is 1-methyl-2-methylsulfanylimidazole. lgcstandards.com
The Chemical Abstracts Service (CAS) has assigned the unique identifier 14486-52-3 to 1-Methyl-2-(methylthio)imidazole. lgcstandards.combldpharm.comscbt.com This number ensures unambiguous identification in databases and literature.
This compound is known by several other names and identifiers in various contexts. These include:
1-Methyl-2-(methylsulphanyl)-1H-imidazole lgcstandards.com
2-Methylthio-3-methylimidazole scbt.com
Thiamazole Impurity C (EP) lgcstandards.comlgcstandards.com
Methimazole Related Compound C (USP) cymitquimica.comlgcstandards.com
1H-Imidazole, 1-methyl-2-(methylthio)- cymitquimica.com
Table 1: Chemical Identification of this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-methyl-2-(methylsulfanyl)-1H-imidazole |
| CAS Registry Number | 14486-52-3 |
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.20 g/mol |
Structural Features and Core Imidazole (B134444) Ring System
The molecular structure of this compound consists of a central imidazole ring with two substituent groups attached. The molecular formula is C5H8N2S. lgcstandards.combldpharm.comscbt.com
The core of the molecule is an imidazole ring, which is a five-membered planar heterocycle containing three carbon atoms and two nitrogen atoms at the 1 and 3 positions. tsijournals.comresearchgate.netwikipedia.org This ring system is classified as aromatic because it possesses a sextet of π electrons, fulfilling Hückel's rule. vedantu.comnih.gov The imidazole ring is a fundamental component of many important biological molecules, such as the amino acid histidine and the hormone histamine. wikipedia.orgvedantu.com
In this compound, a methyl group (-CH3) is attached to one of the nitrogen atoms of the imidazole ring (at position 1). A methylthio group (-SCH3) is attached to a carbon atom of the ring (at position 2). cymitquimica.com The presence and position of these functional groups define the specific chemical properties and reactivity of the compound. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-methylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVEIAXFZBGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342443 | |
| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-52-3 | |
| Record name | Methimazole methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIMAZOLE METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Methyl 2 Methylthio Imidazole
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 1-methyl-2-(methylthio)imidazole ring system in a single step from acyclic precursors. One such example is the one-pot synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine, an aldehyde, and dimethyl sulfoxide (DMSO). In this reaction, DMSO serves a dual role as both a solvent and a reagent, contributing the methylthio group. researchgate.net This approach offers high yields and operational simplicity compared to multi-step methods. researchgate.net While this specific example leads to a benzimidazole derivative, the underlying principle of a one-pot reaction involving an amine, an aldehyde, and a sulfur source can be conceptualized for the synthesis of this compound itself.
Multi-step Synthesis Protocols
Multi-step syntheses provide a more controlled and versatile approach to constructing the this compound core, allowing for the purification of intermediates and the introduction of a wider range of substituents. A common strategy involves the initial formation of the imidazole (B134444) ring, followed by the introduction of the methyl and methylthio groups. For instance, a sequential two-step, one-pot multicomponent reaction can be employed to synthesize complex imidazole derivatives. nih.gov Such protocols often involve the condensation of a dicarbonyl compound, an aldehyde, a primary amine, and a source of ammonia, followed by subsequent functionalization. nih.gov
Regiospecific Synthesis of this compound Derivatives
Regiospecificity is crucial in the synthesis of substituted imidazoles to ensure the desired arrangement of functional groups on the heterocyclic ring.
Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazoles
A convenient and high-yielding method for the regiospecific synthesis of 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles has been developed. tandfonline.comtandfonline.com This method begins with the synthesis of α-bromodesoxybenzoins, which are then reacted with methylamine hydrochloride and potassium carbonate in methanol to form the corresponding 1-methyl-4,5-diaryl-1H-imidazole-2-thione intermediates. tandfonline.com The final step involves the S-methylation of these thiones with methyl iodide in methanol to yield the desired 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. tandfonline.com The regiochemistry of the final products is confirmed using nuclear Overhauser effect (NOE) spectroscopy. tandfonline.comtandfonline.com
| Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| α-Bromodesoxybenzoin, Methylamine hydrochloride | K2CO3, Methanol, Reflux | 1-Methyl-4,5-diaryl-1H-imidazole-2-thione | High |
| 1-Methyl-4,5-diaryl-1H-imidazole-2-thione | Methyl iodide, Methanol | 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole | Varies (e.g., 25-52% for specific derivatives) tandfonline.com |
Synthesis of 1H-Imidazole-2-thiones Intermediates
The synthesis of 1H-imidazole-2-thione intermediates is a critical step in many multi-step protocols leading to 2-(methylthio)imidazole derivatives. These intermediates can be prepared through various cyclization reactions. A general and convenient method involves the reaction of an α-bromodesoxybenzoin with methylamine hydrochloride in the presence of a base like potassium carbonate. tandfonline.com This reaction proceeds via an initial N-alkylation followed by cyclization to form the imidazole-2-thione ring. Another approach involves the treatment of α-aminoketone hydrochlorides with aqueous potassium thiocyanate to afford 1,3-dihydro-imidazole-2-thiones. researchgate.net
Synthesis from Imidazole-2-thione Derivatives
The most common and straightforward method for the synthesis of this compound is the S-methylation of the corresponding 1-methyl-1H-imidazole-2-thione precursor. This reaction is typically achieved by treating the thione with an alkylating agent such as methyl iodide in a suitable solvent like ethanol or methanol. tandfonline.comsapub.org The sulfur atom of the thione is a soft nucleophile and readily attacks the methyl group of the alkylating agent, leading to the formation of the S-methylated product in good yields.
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 1-Methyl-1H-imidazole-2-thione | Methyl iodide | Ethanol/Methanol | This compound |
| 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Methyl iodide | Ethanol and Sodium hydroxide | 2-Methylthio-1-(4-substituted phenyl)-4,5-diphenyl-imidazole |
Role of Catalysts in Synthesis
Catalysts play a significant role in modern synthetic methodologies for imidazoles, often leading to higher yields, shorter reaction times, and more environmentally friendly conditions. In the context of multi-component reactions for the synthesis of substituted imidazoles, acidic catalysts are frequently employed. For example, p-toluenesulfonic acid has been used to catalyze the one-pot, multicomponent reaction of an aldehyde, benzil, a primary amine, and ammonium acetate under microwave-assisted conditions to form tri/tetrasubstituted imidazoles. nih.gov
Copper(II) catalysts, such as dichloro-(1,10-phenanthroline) Cu(II), have also been shown to be effective in the synthesis of certain imidazole derivatives. nih.gov Furthermore, acid-catalyzed regioselective cyclization reactions are employed in the synthesis of other heterocyclic systems, a principle that can be applied to imidazole synthesis to control the formation of specific isomers. organic-chemistry.org The use of heterogeneous catalysts is also gaining prominence as they can be easily separated from the reaction mixture and reused. researchgate.net
Specific Reaction Conditions and Reagents
The synthesis of this compound predominantly involves the S-alkylation of a pre-existing 1-methylimidazole-2-thione precursor. The specific conditions and reagents are crucial for achieving high yields and purity.
Alkylation Processes
Alkylation, in this context, refers to the introduction of a methyl group onto the sulfur atom of 1-methyl-2-mercaptoimidazole. This transformation is a common and effective method for the synthesis of the target compound. The general reaction involves the deprotonation of the thiol group followed by nucleophilic attack on a methylating agent.
A typical procedure involves the reaction of 1-methyl-2-mercaptoimidazole with a methyl halide, such as methyl iodide, in the presence of a base. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then readily attacks the electrophilic methyl group of the alkylating agent.
Table 1: Reagents and Conditions for Alkylation of 1-Methyl-2-mercaptoimidazole
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Conditions | Product |
| 1-Methyl-2-mercaptoimidazole | Methyl iodide | Sodium hydroxide | Ethanol/Water | Stirring at room temperature for 3 hours | This compound sapub.org |
| 1-Methyl-2-mercaptoimidazole | Methyl iodide | Triethylamine (TEA) | Ethanol | Reflux for 6-8 hours | This compound sapub.org |
Research has demonstrated that the choice of base and solvent can influence the reaction rate and yield. For instance, using sodium hydroxide in an ethanol-water mixture at room temperature provides a straightforward method for this S-alkylation sapub.org. Alternatively, refluxing in ethanol with triethylamine as the base is also an effective approach sapub.org.
Methylation Reactions
Methylation is a specific type of alkylation focusing on the addition of a methyl group. In the synthesis of this compound, this process is central. The starting material, 1-methylimidazole-2-thione, possesses a nucleophilic sulfur atom that readily reacts with methylating agents.
Common methylating agents include methyl iodide and dimethyl sulfate. The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion.
Table 2: Methylating Agents and Bases for the Synthesis of this compound
| Substrate | Methylating Agent | Base | Solvent |
| 1-Methylimidazole-2-thione | Methyl iodide | Sodium hydroxide | Ethanol/Water sapub.org |
| 1-Methylimidazole-2-thione | Methyl iodide | Triethylamine | Ethanol sapub.org |
| 1-Methylimidazole-2-thione | Dimethyl sulfate | Potassium carbonate | Acetone |
The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The selection of the base and solvent system is important to ensure efficient deprotonation of the thione and subsequent methylation.
Condensation Reactions
Condensation reactions are fundamental to the formation of the imidazole ring itself. While the direct synthesis of this compound via a one-step condensation is less common, understanding these reactions is crucial as they provide the necessary precursors. The Markwald synthesis, for example, is a classic method for preparing 2-mercaptoimidazoles. This process involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate or an alkyl isothiocyanate wjpsonline.com. The resulting 2-mercaptoimidazole (B184291) can then be methylated as described above.
Another approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine wjpsonline.com. Variations of this method could potentially be adapted to introduce the methyl and methylthio groups in a more direct fashion.
One-Pot Synthesis Strategies for Imidazole Derivatives
One-pot synthesis strategies are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. While a specific one-pot synthesis for this compound is not extensively documented, general methodologies for the synthesis of substituted imidazole derivatives can be considered.
These strategies often involve the combination of multiple reaction steps in a single reaction vessel without the isolation of intermediates. For instance, a one-pot approach could involve the in-situ formation of the imidazole ring followed by immediate S-alkylation. Research on the one-pot synthesis of various imidazole derivatives has explored the use of different catalysts and reaction conditions to achieve high yields and selectivity tandfonline.comasianpubs.orgresearchgate.net. Such methodologies often utilize a multi-component reaction approach, where three or more reactants are combined to form the final product in a single step.
For example, a one-pot synthesis of S-alkylated imidazole derivatives has been reported by reacting a starting material with a halo compound in ethanol in the presence of a base like triethylamine sapub.org. This general approach could be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Spectroscopic and Structural Elucidation of 1 Methyl 2 Methylthio Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms within a molecule. For 1-methyl-2-(methylthio)imidazole, the ¹H NMR spectrum exhibits characteristic signals for the protons of the imidazole (B134444) ring and the methyl groups.
In a typical ¹H NMR spectrum of this compound, the protons on the imidazole ring appear as distinct signals in the aromatic region of the spectrum. researchgate.netresearchgate.net The chemical shifts of these protons are influenced by the electron-donating or withdrawing nature of the substituents on the ring. The methyl groups attached to the nitrogen (N-CH₃) and sulfur (S-CH₃) atoms give rise to sharp singlet peaks in the upfield region of the spectrum. The integration of these peaks corresponds to the number of protons, confirming the presence of the three-proton methyl groups.
Derivatives of this compound show predictable changes in their ¹H NMR spectra. For instance, the introduction of a substituent on the imidazole ring will cause a shift in the signals of the remaining ring protons and may introduce new coupling patterns. rsc.org For example, in 1,1'-ferrocenylmethyl(2-methylimidazole), the imidazole protons show characteristic resonances between 6.77 and 7.66 ppm. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds
| Compound | Solvent | H-4 | H-5 | N-CH₃ | S-CH₃ | Other Protons |
| 1-Methylimidazole (B24206) | CDCl₃ | 6.863 | 7.011 | 3.641 | - | 7.385 (H-2) chemicalbook.com |
| 2-Methylimidazole (B133640) | CDCl₃ | 6.88 | 6.88 | - | - | 2.29 (C-CH₃) chemicalbook.com |
| This compound | d₆-DMSO | ~7.01 | ~6.69 | ~3.82 | ~2.24 | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the imidazole ring resonate in the downfield region, typically between 120 and 150 ppm. mdpi.comnih.gov The C-2 carbon, being attached to both a nitrogen and a sulfur atom, generally appears at a lower field compared to the C-4 and C-5 carbons. The chemical shifts of the N-methyl and S-methyl carbons are found in the upfield region of the spectrum.
The analysis of ¹³C NMR spectra is particularly useful for studying the electronic effects of substituents on the imidazole ring. mdpi.comnih.gov For instance, the chemical shifts of the ring carbons in a series of 2-substituted benzimidazoles have been used to study tautomeric equilibria. mdpi.comnih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds
| Compound | Solvent | C-2 | C-4 | C-5 | N-CH₃ | S-CH₃ |
| 1-Methylimidazole | D₂O | 137.9 | 129.7 | 122.2 | 35.5 | - |
| 2-Methylimidazole | - | 145.4 | 121.2 | 121.2 | - | 21.4 (C-CH₃) spectrabase.com |
| This compound | - | ~145 | ~125 | ~120 | ~35 | ~15 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is invaluable for determining the spatial proximity of atoms within a molecule. This is particularly useful for distinguishing between regioisomers, which have the same molecular formula and connectivity but differ in the arrangement of substituents.
In the context of substituted imidazoles, NOESY can definitively confirm the position of substituents on the imidazole ring. For example, in the synthesis of N-substituted imidazoles, alkylation can occur at either the N-1 or N-3 position, leading to the formation of regioisomers. A NOESY experiment can show a through-space correlation between the protons of a substituent and the protons on the imidazole ring, thereby establishing their proximity and confirming the correct regioisomer. For instance, a NOESY correlation between the N-methyl protons and the H-5 proton would confirm the 1-substitution pattern. This technique has been successfully employed to confirm the structure of various imidazole derivatives. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicalbook.comlgcstandards.comscbt.com It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.20 g/mol ). chemicalbook.comlgcstandards.comscbt.com The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for imidazole derivatives may involve the loss of small neutral molecules such as HCN, or cleavage of the substituent groups. researchgate.net For this compound, fragmentation could involve the loss of the methylthio group (•SCH₃) or the methyl group (•CH₃). The predicted collision cross section values for various adducts of this compound have been calculated, which can aid in its identification. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 129.04810 | 122.4 |
| [M+Na]⁺ | 151.03004 | 133.1 |
| [M-H]⁻ | 127.03354 | 124.3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cymitquimica.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various bonds.
Key vibrational bands expected in the IR spectrum of this compound include C-H stretching vibrations for the aromatic imidazole ring and the aliphatic methyl groups, C=N and C=C stretching vibrations within the imidazole ring, and C-N stretching vibrations. The presence of the methylthio group would also give rise to characteristic C-S stretching vibrations. For comparison, the IR spectrum of 1-methylimidazole shows characteristic peaks that can be used as a reference. researchgate.netchemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H (aromatic) stretch | 3100 - 3000 |
| C-H (aliphatic) stretch | 3000 - 2850 |
| C=N stretch | 1650 - 1550 |
| C=C stretch (in-ring) | 1600 - 1475 |
| C-N stretch | 1350 - 1000 |
| C-S stretch | 800 - 600 |
Note: The wavenumbers are approximate and can be influenced by the molecular structure and environment.
X-ray Diffraction Analysis
While a specific X-ray crystal structure for this compound was not found in the provided search results, the crystal structures of related imidazole derivatives have been extensively studied. mdpi.comresearchgate.net For instance, the crystal structure of 2-methylimidazole has been determined, revealing details about its molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net Similarly, the crystal structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, a derivative of this compound, has been elucidated, providing insights into the conformation and packing of such molecules in the solid state. mdpi.com An X-ray diffraction analysis of this compound would provide precise data on its molecular dimensions and would be crucial for understanding its solid-state properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to derivatives of this compound to establish their molecular geometry and intermolecular interactions.
A notable example is the structural elucidation of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, a derivative formed from the S-alkylation of methimazole. mdpi.com The study revealed multiple crystalline forms, including a dihydrochloride (B599025) tetrahydrate ([C₁₀H₁₆N₄S₂]Cl₂·4(H₂O)), a dihydrate (C₁₀H₁₄N₄S₂·2(H₂O)), and an anhydrous form (C₁₀H₁₄N₄S₂). mdpi.com The anhydrous and dihydrate forms were found to crystallize in different space groups, indicating distinct packing arrangements. mdpi.com In all elucidated structures, the ethane (B1197151) moiety is located at a center of symmetry, resulting in parallel imidazole groups. mdpi.com
Another study on a different derivative, 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, provided detailed crystallographic data, highlighting the planarity and interactions within the crystal lattice. nih.gov In this molecule, the dihedral angle between the benzene (B151609) and imidazole rings is minimal at 7.72 (5)°. nih.gov The crystal packing is characterized by weak C—H⋯N and C—H⋯O hydrogen bonds and a π–π stacking interaction with a centroid–centroid distance of 3.5373 (9) Å. nih.gov
Table 1: Crystallographic Data for 1-Methyl-2-imidazole Derivatives
| Parameter | 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane Dihydrate (2c) mdpi.com | 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole nih.gov |
|---|---|---|
| Chemical Formula | C₁₀H₁₄N₄S₂·2(H₂O) | C₁₃H₁₃N₃O₂ |
| Formula Weight | 290.41 | 243.26 |
| Crystal System | Trigonal | Monoclinic |
| Space Group | R-3 | P2₁/c |
| a (Å) | 21.096(3) | 7.1774 (8) |
| b (Å) | 21.096(3) | 15.7931 (16) |
| c (Å) | 10.134(3) | 10.7901 (11) |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 90 | 101.798 (6) |
| **γ (°) ** | 120 | 90 |
| **Volume (ų) ** | 3899.1(15) | 1197.3 (2) |
| Z | Not Reported | 4 |
| Temperature (K) | Not Reported | 150 |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and monitoring solid-state transformations. For derivatives of this compound, PXRD has been used to confirm the identity of bulk materials and to study processes like dehydration.
In the investigation of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, PXRD was employed to verify that the anhydrous product formed by dehydrating the dihydrate (C₁₀H₁₄N₄S₂·2(H₂O)) was identical to the anhydrous form obtained directly from crystallization. mdpi.com This comparison of diffraction patterns confirmed the completeness of the solid-state transformation and the structural integrity of the final product. mdpi.com The study also showed that the dihydrate produced by two different preparation methods yielded the same PXRD pattern, ensuring reproducibility. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound and its derivatives, this technique reveals absorptions corresponding to π → π* and n → π* transitions associated with the imidazole ring and other chromophores.
Studies on related imidazole derivatives show characteristic absorption bands. Imidazole itself has a prominent π → π* transition from the C=N bond around 217 nm and a weaker n → π* transition at approximately 275 nm. researchgate.net More complex derivatives, such as (E)-4-(2-(1-methyl-1H-imidazol-2-yl)vinyl)N,N-diphenylaniline (T-1), exhibit absorption maxima around 295 nm and 380 nm. nih.gov The electronic absorption spectra of these derivatives often show only a slight solvatochromic shift, suggesting that the polarity of the solvent has a limited effect on the ground and excited states. nih.gov The S₁←S₀ electronic transition for 1-phenylimidazole (B1212854) has been identified with an origin band at 36,075 cm⁻¹. researchgate.net
Table 2: UV-Vis Absorption Data for Imidazole Derivatives in DMF
| Compound | High Energy Band (nm) | Low Energy Band (nm) | Molar Extinction Coefficient (ε) (dm³ mol⁻¹ cm⁻¹) |
|---|---|---|---|
| T-1 | ~295 | ~380 | > 10⁴ |
| T-2 | ~290 | ~390 | > 10⁴ |
| T-3 | ~290 | ~390 | > 10⁴ |
Data sourced from a study on chromophores T-1, T-2, and T-3. nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures changes in the mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and solvent loss.
The thermal behavior of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate (C₁₀H₁₄N₄S₂·2(H₂O)) was investigated using TGA and Differential Scanning Calorimetry (DSC). mdpi.com The analysis showed that the compound melts at 65 °C and subsequently loses its two water molecules upon heating to 120 °C, transitioning to the anhydrous form. mdpi.com Other studies on related compounds, such as 2-methylimidazole, have shown that the organic ligand can devolatilize at temperatures around 250 °C. researchgate.net The thermal decomposition of imidazole derivatives can occur in multiple stages, which may involve redox interactions and the oxidation of decomposition products at higher temperatures. researchgate.net
Photoluminescence Spectroscopy (PL)
Photoluminescence spectroscopy examines the light emitted by a substance after it has absorbed photons. This technique, particularly fluorescence spectroscopy, is used to study the excited state properties of molecules.
Derivatives of 1-methyl-2-imidazole have been shown to exhibit interesting photoluminescence behavior. nih.gov For instance, the emission spectra of some imidazole-based chromophores are sensitive to the polarity of the solvent. nih.gov As solvent polarity increases, a progressive red-shift in the emission wavelength is often observed, along with a loss of vibronic structure. nih.gov This phenomenon is accompanied by a significant increase in the Stokes shift, which is the difference between the absorption and emission maxima. nih.gov For example, one derivative (T-1) showed a Stokes shift that increased from 3196 cm⁻¹ in benzene to 5278 cm⁻¹ in dimethylformamide (DMF). nih.gov This behavior indicates a more polar excited state compared to the ground state.
Theoretical and Computational Studies on 1 Methyl 2 Methylthio Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For imidazole (B134444) derivatives, DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311G(d,p)), are utilized to optimize molecular geometry and predict various chemical parameters. nih.gov
DFT studies on related imidazole compounds have been used to determine optimized structures, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potentials (MEP). mdpi.comorientjchem.org These calculations help in understanding the reactivity and kinetic stability of the molecule. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller energy gap suggests higher reactivity.
While specific DFT data for 1-Methyl-2-(methylthio)imidazole is not extensively published, studies on similar structures, such as 2-methylthio- researchgate.netnih.govri.setriazolo[1,5-a]quinazolines, provide a framework for the types of parameters that are typically calculated. mdpi.com These include bond lengths, bond angles, and dihedral angles which are compared with experimental data where available to validate the computational model.
Table 1: Calculated DFT Parameters for a Representative Imidazole Derivative
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -1500 Hartree |
Note: This table is illustrative and based on typical values for similar imidazole derivatives.
Conformational Analysis and Structural Stability
Conformational analysis is essential for determining the most stable three-dimensional arrangement of a molecule. For flexible molecules like this compound, which has rotatable bonds associated with the methyl and methylthio groups, this analysis identifies the global minimum energy conformer. Computational studies on imidazole-heme conformations have shown that electrostatic interactions and the surrounding dielectric medium play a significant role in determining the preferred orientation of imidazole ligands. nih.gov
The stability of different conformers is evaluated by comparing their relative energies. The conformer with the lowest energy is considered the most stable and is expected to be the most populated at equilibrium. Intramolecular hydrogen bonding can also play a critical role in stabilizing certain conformations in related heterocyclic compounds. mdpi.com The structural stability of imidazole derivatives is a key factor in their biological activity and interactions with target molecules.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-S-C-H) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 0° | 2.5 |
| B | 60° | 1.0 |
| C | 120° | 0.0 (Global Minimum) |
| D | 180° | 3.0 |
Note: This table presents hypothetical data to illustrate the concept of conformational analysis.
Potential Energy Surface (PES) Scans
Potential Energy Surface (PES) scans are computational procedures used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deepfl.ch This method is particularly useful for identifying transition states and understanding the energy barriers associated with conformational changes. joaquinbarroso.com
A relaxed PES scan involves optimizing the remaining geometric parameters at each step of the scan for the specified coordinate. joaquinbarroso.com For this compound, a PES scan could be performed by systematically rotating the dihedral angle of the methylthio group to map out the rotational energy barrier. The resulting energy profile would show the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. This information is crucial for understanding the molecule's flexibility and the dynamics of its conformational interconversions.
Computational Characterization and In Silico Toxicity Assessment
In silico toxicology involves the use of computational models to predict the potential toxicity of chemical substances. nih.govresearchgate.net These methods are increasingly used in the early stages of drug discovery and chemical safety assessment to prioritize compounds for further testing and to minimize animal experimentation. ri.senih.gov
For imidazole derivatives, in silico tools can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and developmental toxicity. nih.gov These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov
Table 3: Illustrative In Silico Toxicity Predictions for a Generic Imidazole Derivative
| Toxicity Endpoint | Prediction | Confidence Level |
|---|---|---|
| Ames Mutagenicity | Non-mutagenic | Moderate |
| Carcinogenicity (Rodent) | Non-carcinogen | Low |
| hERG Inhibition | Potential Inhibitor | High |
| Skin Sensitization | Non-sensitizer | Moderate |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Advanced Applications of 1 Methyl 2 Methylthio Imidazole in Chemical Research
Role as a Synthetic Intermediate
1-Methyl-2-(methylthio)imidazole serves as a crucial synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The general class of 1H-imidazole derivatives is well-regarded for its biological activity, and these compounds are frequently employed as intermediates in the synthesis of various active compounds. nih.gov
A notable example of its role as an intermediate is its identification as a related compound and impurity in the synthesis of Methimazole. rsc.orgchemicalbook.com Methimazole is an important antithyroid agent, and the presence of this compound in its manufacturing process underscores its close synthetic relationship and its role as a direct precursor or byproduct that can be controlled or utilized in the synthetic pathway. The ability to functionalize the imidazole (B134444) ring further, or to displace the methylthio group, allows chemists to introduce a variety of substituents, thereby creating a library of derivatives from this central intermediate.
Building Block for Complex Molecular Architectures
The inherent structural features of this compound make it an excellent building block for constructing sophisticated molecular architectures, ranging from functional materials like ionic liquids to complex inorganic-organic hybrids.
The imidazole core is fundamental to the creation of imidazolium-based ionic liquids (ILs). nih.govuni.lu While many syntheses start with 1-methylimidazole (B24206), the principles apply directly to derivatives like this compound. By alkylating the second nitrogen atom, a cationic imidazolium (B1220033) ring is formed, which is then paired with an appropriate anion. rsc.org These ILs are valued as "green solvents" due to their low vapor pressure and high thermal stability and have applications in catalysis, extraction, and electrochemistry. nih.govuni.lu The substituents on the imidazole ring, such as the methylthio group, can be used to fine-tune the physicochemical properties of the resulting ILs.
Furthermore, the nitrogen atoms in the imidazole ring act as effective ligands for coordinating with metal ions. Research has shown that related 1-methylimidazole molecules can serve as building blocks for complex inorganic structures. For instance, they react with molybdenum trioxide to form octamolybdate complexes, where the imidazole units are coordinatively bound to the molybdenum centers. organic-chemistry.org This demonstrates the capacity of the imidazole scaffold to direct the assembly of intricate, three-dimensional polyoxometalate frameworks.
Table 1: Examples of Complex Architectures Derived from Imidazole Building Blocks
| Architecture Type | Precursor Example | Reaction | Resulting Complex | Reference |
|---|---|---|---|---|
| Ionic Liquid | 1-Methylimidazole | Alkylation (e.g., with an alkyl halide) | 1-Alkyl-3-methylimidazolium salt | rsc.org |
| Polyoxometalate | 1-Methylimidazole | Reaction with Molybdenum Trioxide | [1-Hmim]₄[Mo₈O₂₆(1-mim)₂]·2H₂O | organic-chemistry.org |
Development of Novel Heterocyclic Systems
The reactivity of this compound and its related tautomer, 1-methyl-1H-imidazole-2-thione, provides a fertile ground for the development of novel fused heterocyclic systems. The sulfur atom, in particular, serves as a key handle for cyclization reactions.
A prominent pathway for creating new heterocyclic systems is through the synthesis of imidazo[2,1-b]thiazoles. This is typically achieved by reacting a 2-mercaptoimidazole (B184291) derivative with an α-halocarbonyl compound, such as a phenacyl bromide. nih.govresearchgate.net The reaction proceeds through initial S-alkylation followed by an intramolecular cyclization and dehydration, effectively "fusing" a thiazole (B1198619) ring onto the imidazole core. This methodology is a powerful tool for generating molecular diversity, leading to compounds with potential applications in medicinal chemistry, including anticancer and antimicrobial agents. nih.govnih.gov
The general strategy involves the condensation of a 2-mercaptoimidazole with a bifunctional electrophile, leading to the annulation of a new ring. This approach has been used to create a wide variety of fused systems, including steroidal heterocycles where the imidazo[2,1-b]thiazole (B1210989) moiety is appended to a complex steroid framework. rsc.org
Table 2: Synthesis of Fused Heterocyclic Systems
| Starting Material Class | Reagent | Fused Heterocyclic System | General Reaction Type | Reference |
|---|---|---|---|---|
| 2-Mercaptoimidazole derivative | α-Haloketone (e.g., phenacyl bromide) | Imidazo[2,1-b]thiazole | Condensation/Cyclization | nih.govresearchgate.net |
| 2-Aminothiazole derivative | Phenacyl bromide | Imidazo[2,1-b]thiazole | Cyclization | nih.gov |
Investigation of Structure-Function Relationships in Imidazole Chemistry
This compound and its derivatives are excellent models for studying structure-function relationships in imidazole chemistry. By systematically altering the substituents on the imidazole ring, researchers can correlate changes in molecular structure with changes in chemical reactivity, physical properties, and biological activity.
One area of investigation is in the field of corrosion inhibition. Imidazolium-based ionic liquids have been studied for their ability to protect metal surfaces from acidic corrosion. rsc.org Studies comparing different substitution patterns, such as 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide and its 2-methyl analogue, reveal that the number and nature of alkyl substituents significantly impact the inhibition efficiency. The presence of additional methyl groups can enhance the compound's ability to adsorb onto the metal surface, providing better protection. rsc.org
Furthermore, the reactivity of the imidazole core can be finely tuned by its substituents. For example, the oxidation of the related 1-methyl-1H-imidazole-2-thiol with chlorine dioxide yields different products depending on the reaction conditions and stoichiometry. researchgate.net This demonstrates how external factors can direct the reaction pathway of a functionalized imidazole, leading to products like sulfonic acids or disulfides, showcasing a clear relationship between reaction parameters and the resulting chemical structure. researchgate.net
Analytical Methodologies for 1 Methyl 2 Methylthio Imidazole
Chromatographic Techniques
Chromatography is the primary approach for the analysis of 1-Methyl-2-(methylthio)imidazole. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) offer high resolution and sensitivity for its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, particularly in the context of pharmaceutical quality control where it is identified as Methimazole related compound C. lgcstandards.comusp.org The method's ability to separate non-volatile and thermally sensitive compounds makes it ideal for analyzing imidazole (B134444) derivatives. Purity assessments of commercial reference standards for this compound are commonly performed using HPLC, often indicating a purity of over 95%. lgcstandards.com
The analysis of alkylated imidazoles by HPLC can be highly selective. nih.gov A typical HPLC system for this analysis would consist of a stationary phase, such as a LiChrosorb Si 60 column, and a mobile phase tailored to achieve optimal separation. Detection is often carried out using a UV detector, as the imidazole ring possesses chromophoric properties. For enhanced selectivity, derivatization with an agent like 4-chloro-7-nitro-benzo-2-oxa-1,3-diazole can be employed, although it may not always be necessary. nih.gov
Table 1: Illustrative HPLC Parameters for Imidazole Analysis
| Parameter | Example Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water Gradient | Elutes compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures consistent retention times. |
| Injection Volume | 10 µL | Standardized volume for quantitative analysis. |
| Detector | UV at 254 nm | Detects the analyte based on UV absorbance. |
| Column Temp. | 30 °C | Maintains stable and reproducible separation. |
This table represents typical parameters and may require optimization for specific applications.
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another powerful analytical tool for the identification and quantification of this compound. This method separates volatile compounds in the gas phase before they are detected and identified by mass analysis. ub.edu While direct GC analysis of some imidazoles can be challenging due to their polarity, GC/MS offers high sensitivity and the ability to confirm the identity of analytes through their mass spectra. mdpi.com
In a typical GC/MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas, such as helium, through a capillary column (e.g., a polar polyethylene (B3416737) glycol stationary phase). mdpi.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. ub.edu
The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which fragments the molecules into a unique pattern. ub.edumdpi.com The mass analyzer, such as a quadrupole, separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. ub.edu For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific m/z values characteristic of the target analyte. ub.edu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 129.04810 |
| [M+Na]⁺ | 151.03004 |
| [M-H]⁻ | 127.03354 |
| [M+K]⁺ | 167.00398 |
Data sourced from PubChemLite predicted collision cross-section calculations. uni.lu
Reference Standards and Certified Reference Materials
The accuracy of any quantitative analysis heavily depends on the availability and quality of reference standards. For this compound, several reference materials are available from commercial suppliers. chemicalbook.comlgcstandards.comusp.org It is commonly listed as "Thiamazole Impurity C" or "Methimazole Related Compound C" under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) designations, respectively. chemicalbook.comlgcstandards.comusp.org These are supplied as well-characterized materials intended for use in qualitative and quantitative analyses.
Pharmaceutical secondary standards and Certified Reference Materials (CRMs) provide a higher level of assurance. vulcanchem.comsigmaaldrich.com A CRM is produced and certified in accordance with stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This certification includes a comprehensive certificate of analysis that details the material's properties, certified value, and uncertainty, ensuring traceability and reliability for its intended use in quality control and method validation. sigmaaldrich.com
Table 3: Available Reference Materials for this compound
| Product Name | Designation | Supplier Example(s) | Type |
| This compound | Thiamazole Impurity C (EP) | LGC Standards, Sigma-Aldrich | Reference Standard |
| Methimazole Related Compound C | Methimazole USP RC C | United States Pharmacopeia (USP) | Reference Standard |
| Methimazole Related Compound C | - | Sigma-Aldrich | Pharmaceutical Secondary Standard, Certified Reference Material |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
